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A comparative guide for researchers and drug development professionals exploring the shared

genetic landscape of rare autoimmune and immunodeficiency disorders.

Evans syndrome (ES), a rare autoimmune disorder characterized by the simultaneous or

sequential development of autoimmune hemolytic anemia and immune thrombocytopenia, has

long been considered idiopathic in many cases.[1] However, recent advances in genetic

sequencing have illuminated a significant overlap between ES and a spectrum of primary

immunodeficiencies (PIDs), revealing that for many patients, particularly children, ES is the first

manifestation of an underlying monogenic disorder.[2][3] This guide provides a comparative

analysis of the genetic links between Evans syndrome and other primary immunodeficiencies,

supported by quantitative data from recent studies, detailed experimental methodologies, and

visualizations of key signaling pathways.

The Genetic Overlap: A Quantitative Perspective
A growing body of evidence demonstrates that a substantial proportion of pediatric patients

with Evans syndrome harbor pathogenic or likely pathogenic variants in genes known to cause

primary immunodeficiencies.[2] This genetic convergence underscores the shared

pathophysiology of immune dysregulation that underlies both conditions. The table below

summarizes key quantitative data from recent cohort studies, highlighting the prevalence of

genetic defects in ES patients and the specific genes implicated.
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Cohort Study
& Year

Number of ES
Patients
Analyzed

Percentage
with a Genetic
Diagnosis

Key Genes
Implicated

Associated
Primary
Immunodeficie
ncies

Jaouen et al.

(2019)[2][4]
80 (pediatric) 65%

TNFRSF6 (FAS),

CTLA4, STAT3,

PIK3CD, CBL,

ADAR1, LRBA,

RAG1, KRAS

Autoimmune

Lymphoproliferati

ve Syndrome

(ALPS),

Common

Variable

Immunodeficienc

y (CVID), STAT3

Gain-of-Function

(GOF), Activated

PI3K-delta

Syndrome

(APDS)

Miano et al.

(2021)[5]
40 (pediatric) 45%

FAS, CASP10,

TNFSF13B,

LRBA, CTLA4,

STAT3, IKBGK,

CARD11, ADA2,

LIG4

ALPS, ALPS-like

disorders, CVID,

and other Inborn

Errors of

Immunity (IEI)

Rivalta et al.

(2019)[3][6]
12 (pediatric)

42% (diagnosed

with a PID)

Not all

genetically

sequenced, but

clinical

diagnoses

included ALPS

and CVID. One

patient had

Rubinstein-Taybi

syndrome.

ALPS, CVID,

Rubinstein-Taybi

Syndrome

Routes et al.

(2015)[7][8]

2 siblings 100% (in this

family)

TPP2 Tripeptidyl-

peptidase II
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(TPP2)

deficiency

These studies collectively indicate that a genetic diagnosis can be established in approximately

45-65% of pediatric Evans syndrome cases, with many of the identified mutations affecting

genes that are well-established causes of PIDs.[2][5] The presence of these mutations often

correlates with a more severe disease phenotype, a higher frequency of additional

immunopathological manifestations, and a greater number of required treatments.[2]

Key Signaling Pathways at the Intersection of ES
and PIDs
The genetic mutations found in patients with Evans syndrome often disrupt critical pathways

involved in immune regulation, particularly lymphocyte apoptosis, T-cell activation and

inhibition, and B-cell function. The following diagrams illustrate some of the key signaling

pathways implicated in the pathogenesis of both ES and associated PIDs.
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Caption: Defective Fas-mediated apoptosis due to TNFRSF6 mutations, a hallmark of ALPS, is

a common finding in Evans syndrome.
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Caption: Mutations in CTLA4 and LRBA impair the inhibitory function of CTLA-4, leading to

uncontrolled T-cell activation and autoimmunity.

Experimental Protocols for Investigating the Genetic
Basis of Evans Syndrome
The identification of genetic variants in patients with Evans syndrome typically follows a

systematic workflow that integrates clinical evaluation, immunological phenotyping, and genetic
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sequencing.

Patient Cohort Selection and Clinical Evaluation:
Inclusion Criteria: Patients with a confirmed diagnosis of Evans syndrome (simultaneous or

sequential autoimmune hemolytic anemia and immune thrombocytopenia).[1] Pediatric onset

is often a key criterion for genetic investigation.[2]

Clinical Data Collection: Detailed medical and family history, age of onset, disease course

(relapsing/remitting), presence of lymphoproliferation (lymphadenopathy,

hepatosplenomegaly), and other autoimmune manifestations are recorded.[5][9]

Immunological Phenotyping:
Objective: To characterize the patient's immune cell populations and identify features

suggestive of an underlying PID.

Methodology:

Flow Cytometry: Peripheral blood mononuclear cells (PBMCs) are stained with a panel of

fluorescently labeled antibodies to quantify various lymphocyte subsets. Key markers

include:

T-cell markers: CD3, CD4, CD8, CD28, CD57 (to assess for senescent T cells).[7]

B-cell markers: CD19, CD21, CD27, IgD (to assess B-cell maturation and memory).

ALPS-specific markers: TCRα/β-negative, CD4/CD8-double-negative T cells (DNTs).[6]

Immunoglobulin Levels: Serum levels of IgG, IgA, and IgM are measured to screen for

hypogammaglobulinemia, a feature of CVID.[6]

Genetic Analysis:
Objective: To identify pathogenic or likely pathogenic variants in genes associated with

immune dysregulation.

Methodology:
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DNA Extraction: Genomic DNA is extracted from peripheral blood samples.

Next-Generation Sequencing (NGS):

Targeted Gene Panels: Panels containing genes known to be associated with PIDs,

autoimmune cytopenias, and ES are often used as a first-line approach.[5]

Whole Exome Sequencing (WES): If targeted panels are uninformative, WES is

performed to sequence the protein-coding regions of all genes.[5] This allows for the

discovery of novel gene associations.

Sanger Sequencing: Used to confirm the presence of variants identified by NGS and for

segregation analysis in family members.

Data Analysis and Variant Interpretation:
Bioinformatic Pipeline: Sequencing data is aligned to the human reference genome, and

variants are called and annotated.

Variant Filtering and Prioritization: Variants are filtered based on their frequency in the

general population (e.g., gnomAD), predicted functional impact (e.g., SIFT, PolyPhen), and

inheritance pattern.

Classification: Variants are classified as pathogenic, likely pathogenic, of uncertain

significance, likely benign, or benign according to the American College of Medical Genetics

and Genomics (ACMG) guidelines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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